1-(1,4-Diazepan-1-yl)nonan-1-one: In Vitro Mechanisms of Lysosomotropism, FIASMA Activity, and Autophagic Modulation
1-(1,4-Diazepan-1-yl)nonan-1-one: In Vitro Mechanisms of Lysosomotropism, FIASMA Activity, and Autophagic Modulation
Document Type: Technical Whitepaper & In Vitro Application Guide Target Audience: Application Scientists, Pharmacologists, and Drug Development Professionals
Executive Summary & Chemical Rationale
1-(1,4-Diazepan-1-yl)nonan-1-one (also known structurally as N-nonanoyl homopiperazine) is a synthetic lipid-like molecule characterized by a hydrophilic 1,4-diazepane headgroup and a lipophilic 9-carbon (nonanoyl) acyl tail. Rather than acting via classical lock-and-key receptor antagonism, this specific structural topology classifies it as a Cationic Amphiphilic Molecule (CAM) .
In in vitro cellular models, CAMs exert profound physicochemical effects on the endo-lysosomal system. The basic secondary amine in the diazepane ring (predicted pKa ~9.5) and the hydrophobic nonanoyl chain work in tandem to drive lysosomal accumulation, membrane disruption, and the subsequent blockade of autophagic flux. This guide details the causal mechanisms behind these effects and provides field-proven, self-validating protocols for quantifying them in the laboratory.
Core Mechanism 1: Lysosomal Trapping and pH Neutralization
At physiological pH (7.4), the diazepane ring of 1-(1,4-Diazepan-1-yl)nonan-1-one exists in equilibrium with its unprotonated form, allowing the lipophilic molecule to passively diffuse across the plasma membrane. However, upon reaching the highly acidic lumen of the lysosome (pH 4.5–5.0), the secondary amine becomes heavily protonated.
This acquisition of a positive charge renders the molecule membrane-impermeable, leading to massive intralysosomal accumulation—a physicochemical process known as lysosomotropism [1]. The continuous influx and protonation of the drug depletes luminal protons, thereby raising the lysosomal pH and impairing the function of optimal-pH-dependent acid hydrolases [1].
Figure 1: Physicochemical mechanism of lysosomal trapping by cationic amphiphiles.
Core Mechanism 2: Functional Inhibition of Acid Sphingomyelinase (FIASMA)
Beyond simple pH neutralization, the 9-carbon nonanoyl tail drives the molecule to partition into the inner lysosomal membrane and intraluminal vesicles (ILVs). This hydrophobic insertion disrupts the critical electrostatic interaction between the negatively charged lipid bis(monoacylglycero)phosphate (BMP) and the saposin domain of the enzyme Acid Sphingomyelinase (ASM) [2].
The detachment of ASM from its protective membrane environment exposes the enzyme to proteolytic degradation by lysosomal cathepsins. Consequently, 1-(1,4-Diazepan-1-yl)nonan-1-one acts as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) [3]. This degradation leads to a toxic accumulation of sphingomyelin and cytolytic lysoglycerophospholipids, ultimately threatening lysosomal membrane integrity [1].
Figure 2: The FIASMA cascade leading to proteolytic degradation of ASM and subsequent lipidosis.
Core Mechanism 3: Disruption of Autophagic Flux
The structural and pH integrity of the lysosome is essential for its fusion with autophagosomes. By inducing lysosomal lipidosis and raising luminal pH, cationic amphiphiles severely impair autophagosome-lysosome fusion and subsequent cargo degradation [4]. This blockade results in a massive cellular accumulation of autophagic vacuoles and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II).
Figure 3: Pharmacological blockade of autophagic flux resulting in LC3-II accumulation.
In Vitro Experimental Protocols (Self-Validating Systems)
To rigorously evaluate the mechanism of action of 1-(1,4-Diazepan-1-yl)nonan-1-one, protocols must be designed with internal causality checks.
Protocol 1: Quantifying Lysosomotropism via LysoTracker Red
Causality Rationale: LysoTracker Red is a fluorescent acidotropic probe that only fluoresces in highly acidic environments. If the compound successfully accumulates and buffers lysosomal protons, LysoTracker fluorescence will decrease in a dose-dependent manner.
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Cell Seeding: Seed target cells (e.g., HeLa or MCF-7) at 1×104 cells/well in a 96-well clear-bottom black plate.
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Treatment: Treat with vehicle (0.1% DMSO) or 1-(1,4-Diazepan-1-yl)nonan-1-one (1 µM to 50 µM) for 4 hours at 37°C.
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Staining: Wash cells gently with PBS and incubate with 50 nM LysoTracker Red DND-99 for 30 minutes at 37°C.
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Quantification: Measure fluorescence (Excitation: 577 nm, Emission: 590 nm) using a microplate reader.
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Self-Validation Step: Include a positive control well treated with Bafilomycin A1 (100 nM) . As a direct V-ATPase inhibitor, Bafilomycin A1 will cause complete lysosomal alkalinization, establishing the baseline for 100% pH neutralization [5].
Protocol 2: Autophagic Flux Assessment (The BafA1 Clamp)
Causality Rationale: An increase in LC3-II can mean either induction of autophagy or blockade of degradation. To distinguish between the two, an autophagic flux assay utilizing a Bafilomycin A1 (BafA1) clamp is required [5].
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Experimental Design: Culture cells in 6-well plates and divide into four groups: (A) Control, (B) Compound alone, (C) BafA1 alone (100 nM, added 4h prior to harvest), and (D) Compound + BafA1.
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Treatment: Expose groups B and D to 10 µM 1-(1,4-Diazepan-1-yl)nonan-1-one for 24 hours.
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Lysis & SDS-PAGE: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run 20 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Probe for LC3B (detecting LC3-I at 16 kDa and LC3-II at 14 kDa) and GAPDH (loading control).
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Self-Validation Step: Compare Group D to Group C. If the compound strictly acts by blocking flux (like a CAD), the LC3-II levels in Group D will not significantly exceed those in Group C. If it acts as an upstream inducer, the combination will be additive [4].
Protocol 3: In Vitro Acid Sphingomyelinase (ASM) Activity Assay
Causality Rationale: To confirm FIASMA activity, one must measure the functional degradation of ASM by tracking its inability to cleave a fluorescent sphingomyelin analog.
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Lysosomal Isolation: Isolate lysosomal fractions from compound-treated cells using differential centrifugation or magnetic bead pull-down.
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Enzymatic Reaction: Incubate 10 µg of lysosomal lysate with 10 µM BODIPY-FL-C12-Sphingomyelin in an acidic sodium acetate buffer (pH 5.0) for 1 hour at 37°C.
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Lipid Extraction: Terminate the reaction with chloroform:methanol (2:1), extract the lipid phase, and separate via Thin Layer Chromatography (TLC).
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Quantification: Quantify the fluorescent ceramide band using a densitometer.
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Self-Validation Step: Use Desipramine (10 µM) as a benchmark control, as it is a clinically validated, highly potent FIASMA [3].
Quantitative Data Presentation
The following table summarizes the expected in vitro pharmacological profile of 1-(1,4-Diazepan-1-yl)nonan-1-one, benchmarked against established modulators of the endo-lysosomal pathway.
| Assay / Parameter | Expected Outcome for 1-(1,4-Diazepan-1-yl)nonan-1-one | Benchmark Validation Control |
| Lysosomal pH (LysoTracker MFI) | Dose-dependent decrease (Estimated IC50 ~15 µM) | Bafilomycin A1 (100 nM) |
| ASM Activity (BODIPY-Ceramide) | >60% reduction in enzymatic cleavage at 10 µM | Desipramine (10 µM) |
| LC3-II Accumulation (Fold Change) | 4.0x to 5.5x increase vs. Vehicle Control | Chloroquine (50 µM) |
| Autophagic Flux (Compound + BafA1) | Non-additive LC3-II accumulation (Confirms flux blockade) | Starvation (EBSS Media) |
References
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Nielsen et al., 2024. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. Molecular Biology of the Cell. URL:[Link]
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Chung & Claus, 2021. Keep Your Friends Close, but Your Enemies Closer: Role of Acid Sphingomyelinase During Infection and Host Response. Frontiers in Medicine. URL:[Link]
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Kornhuber et al., 2011. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase. PLoS One. URL:[Link]
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Yuan et al., 2015. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Oncotarget. URL:[Link]
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Mauthe et al., 2018. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. URL:[Link]
Sources
- 1. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keep Your Friends Close, but Your Enemies Closer: Role of Acid Sphingomyelinase During Infection and Host Response [frontiersin.org]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
